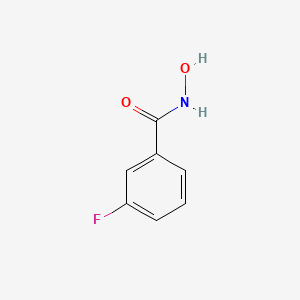

3-fluoro-N-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYSQYMXQKXZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408148 | |

| Record name | 3-fluoro-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31703-04-5 | |

| Record name | 3-fluoro-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro N Hydroxybenzamide and Its Derivatives

Convergent and Divergent Synthetic Routes

The construction of 3-fluoro-N-hydroxybenzamide derivatives can be approached through both convergent and divergent strategies, allowing for flexibility in accessing a wide range of analogues.

A convergent synthesis typically involves the preparation of two key fragments—an activated 3-fluorobenzoic acid derivative and a suitably protected hydroxylamine (B1172632)—which are then coupled in a late-stage step. The most common activation method for the carboxylic acid is its conversion to an acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. nanobioletters.com This activated intermediate is then reacted with hydroxylamine or an O-protected derivative. The use of O-protected hydroxylamines, such as O-(trimethylsilyl)hydroxylamine or O-(tert-butyldimethylsilyl)hydroxylamine, is often preferred to prevent side reactions and improve solubility, with a final deprotection step required to yield the target N-hydroxybenzamide.

A divergent synthesis , conversely, begins with a common core structure, such as 3-fluorobenzoic acid or this compound itself, which is then elaborated to generate a library of related compounds. For instance, starting from 3-fluorobenzoic acid, a standard coupling reaction with hydroxylamine hydrochloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an additive like hydroxybenzotriazole (B1436442) (HOBt) can produce the core molecule. nih.gov From this central compound, further modifications can be introduced, although derivatization of the parent N-hydroxybenzamide is less common than building diversity from the acid or amine precursors. A more practical divergent approach involves coupling a single activated acid, like 3-fluorobenzoyl chloride, with a diverse array of N-substituted or O-substituted hydroxylamines to create a focused library of derivatives. researchgate.net

The choice between these routes depends on the synthetic goals. Convergent synthesis is often more efficient for producing a single, complex target molecule, while divergent synthesis is highly effective for structure-activity relationship (SAR) studies where a variety of analogues with a common core are needed.

Fluorination Strategies in Benzamide (B126) Synthesis

The incorporation of a fluorine atom onto the benzamide scaffold can be achieved at various stages of the synthesis, with "early-stage" and "late-stage" fluorination representing the two primary strategies.

Early-stage fluorination involves using a starting material that already contains the fluorine atom, such as 3-fluorobenzoic acid or 3-fluorobenzoyl chloride. This is the most traditional and often most straightforward approach, as the synthetic methods for subsequent amide bond formation are well-established. nanobioletters.com The primary advantage is the reliability and predictability of the reactions.

Late-stage fluorination (LSF) has emerged as a powerful tool in medicinal chemistry, as it allows for the introduction of fluorine into a complex, fully-formed molecule as one of the final synthetic steps. harvard.edunih.gov This enables the rapid synthesis of fluorinated analogues from a common, non-fluorinated precursor, which is highly valuable for lead optimization. nih.gov Several LSF methods are applicable to the synthesis of benzamide derivatives:

Deoxyfluorination of Phenols: If a 3-hydroxy-N-hydroxybenzamide precursor is available, deoxyfluorination reagents like PhenoFluor can be used to convert the phenolic hydroxyl group directly into a fluorine atom. nih.govacs.org This method is effective for a wide range of substrates, including electron-rich phenols. nih.gov

Palladium-Catalyzed Fluorination: Arylboronic acids or their derivatives (e.g., trifluoroborates, pinacol (B44631) esters) can be converted to aryl fluorides using palladium catalysis. harvard.edu An appropriately substituted N-hydroxybenzamide bearing a boronic acid at the 3-position could be subjected to these conditions to install the fluorine atom.

Silver-Catalyzed Fluorination: For highly functionalized molecules, silver-catalyzed fluorination of aryl stannanes has proven to be exceptionally effective, tolerating a wide variety of functional groups. nih.gov

The table below summarizes key fluorination strategies relevant to benzamide synthesis.

| Strategy | Reagent/Catalyst | Precursor | Stage | Key Advantages |

| Early Stage | N/A | 3-Fluorobenzoic acid | Early | Reliable, predictable, readily available starting materials. |

| Deoxyfluorination | PhenoFluor | 3-Hydroxybenzamide derivative | Late | Direct conversion of phenols to fluorides; good for complex molecules. nih.govacs.org |

| Pd-Catalyzed | Pd catalyst / F+ source | 3-Boronylbenzamide derivative | Late | Broad substrate scope for boronic acids and their esters. harvard.edu |

| Ag-Catalyzed | Ag(I) catalyst / F+ source | 3-Stannylbenzamide derivative | Late | Excellent functional group tolerance, suitable for complex substrates. nih.gov |

Optimization of Reaction Conditions and Yields for Analogues

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound analogues. The key transformation, the coupling of a carboxylic acid with hydroxylamine, is often the focus of such optimization.

Several factors influence the efficiency of this amidation reaction:

Coupling Agents: A variety of coupling reagents can be used to activate the carboxylic acid. Standard choices include carbodiimides like EDC, often used with additives such as HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization in chiral substrates. nih.gov Other effective reagents include 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) and ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). organic-chemistry.org

Solvent and Base: The choice of solvent is critical and typically involves polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). eurjchem.com A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt of hydroxylamine and the acid formed during the reaction. eurjchem.com

Temperature and Reaction Time: While many coupling reactions proceed efficiently at room temperature, gentle heating may be required for less reactive substrates. Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). nanobioletters.com

Continuous flow synthesis has emerged as a modern technique for optimizing reactions. vapourtec.com By pumping reactants through a heated and pressurized tube reactor, precise control over temperature, pressure, and residence time can be achieved. This often leads to higher conversions, improved purity, and easier scale-up compared to traditional batch processing. google.com For the synthesis of hydroxamic acids from esters, flow conditions have been optimized to achieve high yields and purity with significantly reduced reaction times. vapourtec.com

The following table illustrates the impact of different coupling agents on hydroxamic acid synthesis.

| Carboxylic Acid | Coupling System | Base | Solvent | Yield (%) | Reference |

| Various | EDC / HOBt | NMM | DCM/DMF | ~Poor | nih.gov |

| Various | TBTU | NMM | DCM/DMF | ~Poor | nih.gov |

| Various | Isobutylchloroformate | NMM | THF | Good | nih.gov |

| Various | T3P | Et3N | DCM | Good | organic-chemistry.org |

| Various | 4-NBsOXY | Organic Base | Acetonitrile | 81-98 | organic-chemistry.org |

| Various | Cyanuric Chloride | NMM | DCM | 85-98 | nih.gov |

Stereoselective Synthesis Approaches

While this compound itself is achiral, stereoselectivity becomes a critical consideration when synthesizing derivatives that incorporate chiral centers. Such centers might be present in substituents on the aromatic ring or on the hydroxylamine nitrogen. The development of stereoselective methods is essential for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

One approach involves the use of chiral starting materials, such as an enantiopure amino acid, which can be coupled to the 3-fluorobenzoyl core. In these cases, it is crucial to use coupling conditions that prevent racemization of the chiral center. Coupling reagents like HOAt in combination with a carbodiimide (B86325) are known to be effective in minimizing this loss of stereochemical integrity. organic-chemistry.org

More advanced methods involve the use of biocatalysis. Enzymes, such as lipases or proteases, can be used to selectively resolve racemic mixtures or to catalyze reactions with high stereocontrol. Recently, a visible-light-driven ene-reductase system has been developed for the enantioselective synthesis of fluorinated amides with remote stereocenters. nih.gov This photoenzymatic strategy enables the creation of distal chirality with high enantiomeric excess under mild, environmentally friendly conditions. nih.gov Although not yet applied directly to this compound, this approach highlights a promising future direction for accessing complex, chiral derivatives.

Another reported methodology involves the enantioselective conversion of a racemic cyclopropyl-derived amide into the corresponding hydroxamic acid, demonstrating that enzymatic systems can differentiate between enantiomers even when the chiral center is not adjacent to the reacting functional group. nih.gov

Parallel Synthesis and High-Throughput Techniques for Library Generation

Parallel synthesis and combinatorial chemistry are powerful strategies for rapidly generating large libraries of related compounds for high-throughput screening. mdpi.comrsc.org These techniques are well-suited for exploring the structure-activity relationships of this compound derivatives.

Solid-Phase Organic Synthesis (SPOS) is a cornerstone of library generation. semanticscholar.org In a typical SPOS workflow for this compound analogues, a linker-functionalized solid support (e.g., polystyrene resin) is used. The synthesis could proceed by:

Anchoring a protected hydroxylamine to the resin.

Coupling the resin-bound hydroxylamine with a library of diverse carboxylic acids, including 3-fluorobenzoic acid.

Cleaving the final products from the resin to yield the desired N-hydroxybenzamides.

Alternatively, 3-fluorobenzoic acid could be attached to the resin, followed by reaction with a library of different hydroxylamines. mdpi.com

The split-and-mix (or "split-and-pool") technique is a highly efficient method for creating vast combinatorial libraries. rsc.org In this approach, a batch of resin beads is split into several portions, each portion is reacted with a different building block, and then all portions are pooled back together. This cycle is repeated for each point of diversity. While this method generates a mixture of compounds on each bead, deconvolution techniques or encoding strategies can be used to identify the structure of active compounds. uniroma1.it

Solution-phase parallel synthesis is another common approach, often performed in multi-well plates. Using robotic liquid handlers, arrays of starting materials (e.g., 3-fluorobenzoyl chloride in one set of wells and a library of hydroxylamines in another) can be combined and reacted simultaneously under controlled conditions. This method avoids the need for linker chemistry and can be faster for smaller libraries, with purification often achieved using high-throughput techniques like automated flash chromatography or mass-directed preparative HPLC. nih.gov

A hypothetical parallel synthesis library could be constructed using the building blocks in the table below.

| Building Block 1: Activated Acids | Building Block 2: Hydroxylamines |

| 3-Fluorobenzoyl chloride | Hydroxylamine |

| 3,4-Difluorobenzoyl chloride | N-Methylhydroxylamine |

| 3-Fluoro-4-methoxybenzoyl chloride | O-Methylhydroxylamine |

| 5-Fluoro-2-methylbenzoyl chloride | N-Phenylhydroxylamine |

| 3-Chlorobenzoyl chloride | N-Benzylhydroxylamine |

Molecular Target Identification and Mechanistic Elucidation of 3 Fluoro N Hydroxybenzamide Derivatives

Enzyme Inhibition Kinetics and Selectivity Profiling

Derivatives of 3-fluoro-N-hydroxybenzamide belong to a class of compounds known as histone deacetylase (HDAC) inhibitors. Their mechanism of action is centered on the inhibition of HDAC enzymes, which play a critical role in epigenetic regulation. The inhibitory activity and selectivity of these compounds against different HDAC isoforms are key determinants of their biological effects. The N-hydroxybenzamide scaffold is essential for interacting with the HDAC active site. nih.gov

Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, are crucial regulators of cell proliferation, development, and survival. acs.orgimrpress.com Their aberrant activity is linked to tumorigenesis, making them significant targets for cancer therapy. imrpress.com N-hydroxybenzamide and related derivatives have been shown to be effective inhibitors of these enzymes.

Research into benzamide (B126) derivatives has demonstrated potent inhibition of Class I HDACs. For instance, a study on 2-substituted benzamides found that a 2-hydroxybenzamide derivative with a 6-fluoro substituent acted as a potent inhibitor of HDAC1, HDAC2, and HDAC3. nih.gov Similarly, N-hydroxycinnamamide-based derivatives, which are structurally related to N-hydroxybenzamides, have been developed as potent dual inhibitors of HDAC1 and HDAC3. acs.org One representative compound, 11r , exhibited low nanomolar IC50 values against HDAC1 (11.8 nM) and HDAC3 (3.9 nM). acs.org The knockout of HDAC1 in mice has been shown to cause proliferation defects associated with the upregulation of cell cycle inhibitors p21 and p27. acs.org Furthermore, HDAC3 is frequently upregulated in human cancers and is involved in cell cycle control, differentiation, and apoptosis. acs.org

Table 1: Inhibitory Activity of Representative Benzamide/Cinnamamide Derivatives against Class I HDACs

| Compound | Target HDAC | IC50 (nM) | Selectivity Profile |

|---|---|---|---|

| 11r (N-hydroxycinnamamide derivative) | HDAC1 | 11.8 | Dual HDAC1/3 selective |

| HDAC2 | 498.1 | ||

| HDAC3 | 3.9 | ||

| 20 (2-hydroxybenzamide derivative) | HDAC1 | 29 | Pan-HDAC1/2/3 inhibitor |

| HDAC2 | 34 | ||

| HDAC3 | 7 | ||

| SAHA (Control) | HDAC1 | 29.8 | Pan-HDAC inhibitor |

| HDAC3 | 20.3 |

Data sourced from multiple studies. acs.orgnih.gov

HDAC6, a member of the Class IIb family, is unique in that it is primarily located in the cytoplasm and deacetylates non-histone proteins such as tubulin and Hsp90. nih.gov This isoform has emerged as a significant target for cancer and neurodegenerative diseases. nih.gov

Derivatives of N-hydroxybenzamide have been specifically designed and identified as potent and selective inhibitors of HDAC6. A screen identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as lead compounds with significant selectivity for HDAC6 over other HDAC subtypes. nih.gov Molecular docking studies of various N-hydroxybenzamide derivatives have shown that these compounds can bind strongly to the active site of the HDAC6 enzyme. vnu.edu.vn The development of HDAC6-selective inhibitors is an active area of research, with novel zinc-binding groups being explored to improve potency and reduce side effects associated with traditional hydroxamic acids. nih.govresearchgate.net

The selectivity of HDAC inhibitors for specific isoforms is greatly influenced by their chemical structure, particularly the zinc-binding group (ZBG), the linker region, and the surface-recognition "cap" group. imrpress.comnih.gov Subtle structural changes can lead to dramatic shifts in selectivity. nih.gov

A compelling example is the comparison between a 2-methylthiobenzamide derivative (16 ) and a 2-hydroxybenzamide derivative (20 ). Compound 16 is a highly selective HDAC3 inhibitor (>300-fold over other isoforms), while the subtle change to a 2-hydroxy group in compound 20 results in a loss of selectivity, potently inhibiting HDAC1, 2, and 3. nih.gov X-ray crystallography revealed that this difference stems from different binding modes to the catalytic zinc ion in the enzyme's active site. nih.gov

Mechanisms contributing to isoform selectivity include:

Exploiting Active Site Differences: Class I and II HDACs have differences in the entrance and internal cavities of their active sites. nih.gov Inhibitors with bulky or specific aromatic linkers can be designed to fit preferentially into the active site of a particular isoform. nih.gov

Accessing Unique Channels: The selectivity of certain 4-(aminomethyl)-N-hydroxybenzamide derivatives for HDAC6 may be attributed to a benzylic spacer that more effectively accesses the wider channel of the HDAC6 active site compared to other isoforms. nih.gov

Surface Interactions: Hydrophobic capping groups can interact with the protein surface near the rim of the active site, contributing to enhanced selectivity. nih.gov

Ligand-Protein Interaction Analysis (e.g., Zinc-Binding Group Interactions)

The inhibitory activity of this compound derivatives is fundamentally dependent on their interaction with the HDAC enzyme's active site. The established pharmacophore for these inhibitors consists of three main components: a surface-interacting cap, a linker, and a zinc-binding group (ZBG). nih.gov The ZBG is arguably the most critical component, as its primary function is to chelate the essential Zn²⁺ ion within the catalytic site of the enzyme, thereby blocking its deacetylase activity. nih.govmdpi.com

For N-hydroxybenzamide derivatives, the hydroxamic acid moiety serves as a potent ZBG. nih.gov Molecular modeling and docking studies have confirmed that this group forms strong interactions with the zinc ion. vnu.edu.vn The interaction is typically a bidentate coordination, where two oxygen atoms from the hydroxamic acid bind to the zinc ion. nih.gov

In addition to the crucial zinc coordination, the inhibitor is stabilized within the active site pocket through other interactions:

Hydrogen Bonding: The inhibitor can form hydrogen bonds with key amino acid residues in the catalytic tunnel. researchgate.net

Hydrophobic Interactions: The linker and cap regions of the molecule engage in hydrophobic interactions with the enzyme. researchgate.net

π-Stacking: Aromatic rings within the inhibitor structure can participate in π-stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site. researchgate.net

The precise nature of these ligand-protein interactions dictates the inhibitor's potency and selectivity. As demonstrated by crystallographic studies, even minor modifications to the ZBG can alter the binding mode and significantly impact the isoform selectivity profile. nih.gov

Modulation of Epigenetic Regulation Pathways

HDAC enzymes are critical epigenetic regulators that remove acetyl groups from lysine (B10760008) residues on histone tails. nih.gov This deacetylation leads to a more condensed chromatin structure, which represses gene transcription. mdpi.com By inhibiting HDACs, this compound and its derivatives block this process, leading to an accumulation of acetylated histones (hyperacetylation). mdpi.com

Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. This results in a more relaxed, open chromatin conformation (euchromatin), making the DNA more accessible to transcription factors and the transcriptional machinery. mdpi.com Consequently, the expression of previously silenced genes can be activated. nih.gov

The downstream effects of this epigenetic modulation include the re-expression of key regulatory genes, such as tumor suppressor genes and cyclin-dependent kinase inhibitors like p21. acs.orgrsc.org The upregulation of p21 is a common outcome of HDAC inhibition and plays a significant role in inducing cell cycle arrest. acs.org Therefore, by altering the epigenetic landscape, these inhibitors can reverse aberrant gene silencing and restore normal cellular regulation pathways. nih.gov

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Arrest)

The modulation of gene expression by this compound derivatives triggers profound effects on cellular pathways, most notably leading to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govmdpi.com These cellular outcomes are the basis of their anticancer activity. nih.gov

Cell Cycle Arrest: Numerous studies have shown that HDAC inhibitors, including benzamide derivatives, cause cells to arrest at specific phases of the cell cycle. A common finding is the induction of a G2/M phase arrest. nih.govnih.govnih.gov This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21, and the downregulation of proteins that promote cell cycle progression, like cyclin B1 and its activating partners Cdc25C and Cdc2. acs.orgnih.gov This blockade of cell division prevents the proliferation of cancer cells.

Apoptosis Induction: Following cell cycle arrest, or in parallel, these compounds induce apoptosis through one or both of the major apoptotic pathways. The induction of apoptosis by N-substituted benzamides can occur independently of the p53 tumor suppressor protein. nih.gov Key events observed include:

Mitochondrial (Intrinsic) Pathway: Alteration in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. nih.govnih.gov

Caspase Activation: The release of cytochrome c triggers the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. nih.govnih.gov

Cellular Dismantling: Activated caspases cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and the characteristic morphological changes of apoptosis. nih.gov

Studies have demonstrated that specific N-hydroxybenzamide derivatives can induce G2/M phase arrest and apoptosis, highlighting their potential as anticancer agents. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties and, consequently, its biological activity. tandfonline.com In the context of benzamide-based compounds, fluorine substitution can enhance metabolic stability, membrane permeability, and binding affinity to the target protein. nih.gov

The position of the fluorine atom on the phenyl ring is critical. For instance, in a study of 2-phenoxybenzamides, a 4-fluorophenoxy moiety was found to be favorable for antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com The electron-withdrawing nature of fluorine can modulate the pKa of the hydroxamic acid group, influencing its zinc-binding affinity. It can also form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target's active site, thereby enhancing potency and selectivity. nih.gov

Furthermore, strategic fluorination can lead to significant changes in the herbicidal properties of benzoxazinones, with a fluoro-substituted analog demonstrating the highest activity. chimia.ch The presence of fluorine can also impact selectivity; for example, a fluoro-substituted sulfonylurea compound was found to be compatible with maize, unlike its non-fluorinated counterpart. chimia.ch The table below illustrates the effect of fluorine substitution on the activity of various compounds.

| Compound Series | Substitution | Effect on Activity | Reference |

| 2-Phenoxybenzamides | 4-Fluorophenoxy vs. H | Fluorinated compound showed higher antiplasmodial activity | mdpi.com |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | 5-Fluoro vs. H | Fluorinated compound was the most active herbicide | chimia.ch |

| Sulfonylurea Analogs | Fluoro-substituted vs. Unsubstituted | Fluorinated analog showed improved crop selectivity | chimia.ch |

| Piperidine-based Inhibitors | Fluorine-substituted vs. Unsubstituted | Fluorination increased metabolic stability by up to 5-fold | nih.gov |

Role of Capping Groups and Linker Modifications on Target Engagement

In the design of inhibitors based on the N-hydroxybenzamide scaffold, molecules are often conceptualized with three components: a zinc-binding group (the hydroxamic acid), a linker, and a surface-recognition "capping" group. Modifications to the capping group and linker region are pivotal for modulating target engagement and selectivity.

The capping group is responsible for interacting with the surface of the target protein, often at the rim of the active site. The nature of this group can dictate isoform selectivity. For example, novel indirubin-based N-hydroxybenzamides have been designed where the indirubin (B1684374) moiety acts as a capping group, leading to potent HDAC inhibition. nih.gov Docking studies of these hybrids revealed key interactions affecting selectivity for the HDAC6 isoform. nih.gov Similarly, the use of a pentaheterocyclic scaffold as a central core in benzohydroxamate-based inhibitors has led to potent and selective HDAC6 inhibitors. nih.gov

The linker connects the zinc-binding group to the capping group and its length, rigidity, and composition are critical for positioning the other two components optimally for target binding. Altering the linker can fine-tune the inhibitory profile of the molecule. For instance, in the development of indirubin-based HDAC inhibitors, compounds with N-hydroxypropenamide and N-hydroxyheptanamide linkers were synthesized and evaluated alongside N-hydroxybenzamides. nih.gov

The table below summarizes the impact of different capping groups and linkers on the activity of N-hydroxybenzamide-based inhibitors.

| Zinc-Binding Group | Linker Type | Capping Group | Target | Effect | Reference |

| N-hydroxybenzamide | Benzamide (B126) | Indirubin | HDAC | Potent inhibition, 29-fold selectivity for HDAC6 over HDAC2 | nih.gov |

| N-hydroxypropenamide | Propenamide | Indirubin | HDAC | Most potent inhibitors in the series | nih.gov |

| Benzohydroxamate | Varied | Pentaheterocyclic Scaffold | HDAC6 | Potent and selective HDAC6 inhibition | nih.gov |

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how well the molecule fits into the binding site of its target. Conformational analysis of 3-fluoro-N-hydroxybenzamide and its derivatives is therefore essential for understanding their bioactivity.

Computational and experimental studies, such as NMR spectroscopy, are used to investigate the conformational behavior of fluorinated compounds. nih.gov For flexible molecules, identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a significant challenge. One strategy involves creating conformationally restricted analogs to probe the accessible conformational space and correlate it with bioactivity. chemrxiv.org Understanding the conformational dynamics is crucial, as the flexibility of a molecule can be fundamental to its bioactivity, allowing it to adapt to the binding site. mdpi.com

Design Principles for Enhanced Potency and Selectivity

The design of potent and selective inhibitors based on the this compound scaffold integrates the principles of SAR and conformational analysis. Key design strategies aim to optimize the interactions of the three main components of the inhibitor with the target enzyme.

Optimizing the Zinc-Binding Group: While the hydroxamic acid is a potent zinc-chelating moiety, its immediate chemical environment, influenced by substituents on the phenyl ring like fluorine, can be fine-tuned to modulate its binding affinity and selectivity.

Rational Capping Group Selection: The capping group should be designed to exploit specific features of the target's surface. This can involve incorporating functionalities that form hydrogen bonds, hydrophobic interactions, or π-π stacking with surface residues, leading to enhanced affinity and isoform selectivity. mdpi.com For example, indirubin-based capping groups have shown promise in achieving HDAC6 selectivity. nih.gov

Linker Optimization: The linker's length and flexibility must be carefully chosen to ensure the optimal orientation of the zinc-binding group and the capping group within the active site. A linker that is too rigid may prevent the molecule from adopting the necessary bioactive conformation, while one that is too flexible may have an entropic penalty upon binding.

Fluorine as a Strategic Tool: The strategic placement of fluorine atoms can improve metabolic stability, enhance binding affinity through specific interactions, and control the molecule's conformation. tandfonline.comnih.govresearchgate.net This makes fluorine a valuable tool in the medicinal chemist's arsenal (B13267) for fine-tuning the properties of lead compounds.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to understand the binding mode of ligands within the active site of a protein target, and the resulting binding affinity scores are used to rank potential drug candidates.

In the context of 3-fluoro-N-hydroxybenzamide and its derivatives, docking studies are crucial for elucidating interactions with target enzymes, particularly histone deacetylases (HDACs). For instance, a computational study on novel N-benzyltriazolyl-hydroxamate derivatives investigated their potential as selective HDAC6 inhibitors. One of the most active compounds identified, 3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide (HDAC6 IC₅₀ = 7.08 nM), shares the core this compound scaffold. nih.gov Docking analysis of this derivative revealed that its capping group fits into the conserved L1 pocket of the HDAC6 active site, an interaction associated with subtype selectivity. nih.gov The hydroxamic acid group chelates the catalytic zinc ion, while the fluorinated phenyl ring can form favorable interactions with nearby residues.

Furthermore, studies on other fluorinated benzamides have highlighted the conformational impact of fluorine. A conformational analysis and molecular docking study of 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) as an inhibitor of the bacterial cell division protein FtsZ revealed that the fluorine atoms induce a non-planar conformation. nih.gov This pre-organized, non-planar structure is believed to be the active conformation, making it easier for the ligand to bind to the allosteric site. nih.gov These findings suggest that the fluorine atom in this compound likely plays a key role in defining the molecule's conformational preferences, which in turn governs its binding orientation and affinity for its biological targets.

Table 1: Example Molecular Docking Target for Fluorinated N-hydroxybenzamide Derivatives

| Target Protein | Ligand Class | Key Finding |

|---|---|---|

| Histone Deacetylase 6 (HDAC6) | N-benzyltriazolyl-hydroxamates | Capping group aligns with the L1 pocket, influencing subtype selectivity. nih.gov |

| FtsZ | Fluorinated Benzamides | Fluorine atoms induce a non-planar conformation favorable for binding. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to analyze the dynamics of their interactions.

While specific MD simulation studies focused solely on this compound are not extensively documented in the reviewed literature, the methodology is widely applied to its chemical class. For hydroxamic acid-based HDAC inhibitors, MD simulations are used to confirm the stability of the binding pose obtained from docking. These simulations can reveal whether the crucial interactions, such as the chelation of the zinc ion by the hydroxamic acid and hydrogen bonds with active site residues, are maintained over the simulation period.

For example, steered molecular dynamics (SMD) simulations have been employed to gain insights into the binding and unbinding mechanisms of hydroxamic acid derivatives from HDAC enzymes. tandfonline.com This advanced technique can help elucidate the forces required to pull a ligand out of the binding pocket, providing a deeper understanding of the binding affinity and residence time. Such studies performed on the this compound scaffold would clarify the influence of the fluorine substitution on the stability of key hydrogen bonds and hydrophobic interactions, providing a dynamic picture that complements the static view from docking.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of molecules with high accuracy. These calculations are vital for understanding a molecule's reactivity, stability, and intermolecular interactions, which are governed by its electronic structure.

For fluorinated compounds like this compound, DFT calculations can provide valuable insights. A computational study on fluorinated thioureas used DFT modeling to analyze their electronic properties and correlate them with experimental antibacterial activity. tandfonline.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. tandfonline.com

A DFT analysis of this compound would typically involve geometry optimization followed by the calculation of various electronic descriptors. The results would include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich regions (like the oxygen atoms of the hydroxamate) that are prone to electrophilic attack and electron-poor regions that are susceptible to nucleophilic attack.

HOMO and LUMO energies: These values help predict the molecule's ability to donate or accept electrons. A low HOMO-LUMO gap often corresponds to higher chemical reactivity. tandfonline.com

Mulliken Charge Analysis: This provides the partial atomic charges on each atom, quantifying the effect of the electronegative fluorine atom on the charge distribution of the aromatic ring and the amide bond. emerginginvestigators.org

Computational crystal structure prediction (CSP) methods based on dispersion-corrected DFT have also been used to study fluorinated benzamides. These studies revealed that fluorine substitution can make crystal lattice disorder less likely compared to non-fluorinated analogs, influencing the solid-state properties of the compound. researchgate.net

Table 2: Typical Electronic Properties Determined by DFT Calculations

| Property | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical stability and reactivity. tandfonline.com |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Predicts sites for intermolecular interactions. |

| Partial Atomic Charges | Charge localized on individual atoms. | Quantifies electronic effects of substituents like fluorine. emerginginvestigators.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical, electronic, or steric properties) with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been successfully applied to series of hydroxamic acid and benzamide (B126) derivatives, demonstrating the utility of this approach for guiding drug design. For example, a 2D-QSAR analysis was conducted on a set of 55 N-hydroxybenzamide and N-hydroxypropenamide derivatives with activity against HDAC6. jprdi.vnresearchgate.net The resulting model, built using multiple linear regression, successfully correlated molecular descriptors with inhibitory activity, yielding a model with high predictive power. jprdi.vnresearchgate.net Similarly, 3D-QSAR models have been developed for aminophenyl benzamide derivatives, providing insights into the steric and electronic features crucial for HDAC inhibition. researchgate.netnih.gov

A QSAR study including this compound would involve:

Dataset Collection: Assembling a series of structurally related benzamide or hydroxamic acid derivatives with experimentally measured biological activity against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation linking the most relevant descriptors to the observed activity. jprdi.vnresearchgate.net

Validation: Rigorously validating the model's predictive ability using internal (e.g., leave-one-out cross-validation) and external test sets of compounds.

Virtual Screening and De Novo Design Strategies

Virtual screening and de novo design are powerful computational strategies for identifying novel drug candidates. Virtual screening involves searching large compound libraries in silico to identify molecules that are likely to bind to a drug target, while de novo design involves constructing novel molecules from scratch based on the structure of the target's binding site.

The this compound scaffold is well-suited for both approaches. Its hydroxamic acid group is a known zinc-chelating fragment, making it a prime candidate for virtual screening campaigns targeting metalloenzymes. Hierarchical virtual screening protocols have been successfully used to identify novel hydroxamic acid-containing inhibitors from databases like ZINC. acs.orgacs.orgnih.gov These workflows often start by filtering for the hydroxamic acid motif, followed by shape-based matching and structure-based docking to prioritize compounds for experimental testing. acs.orgacs.orgnih.gov A compound like this compound could be readily identified as a "hit" in such a screen targeting enzymes like HDACs.

In de novo design, the this compound structure can serve as a core scaffold or starting fragment. The fluorinated phenyl ring and the hydroxamic acid can be placed in an enzyme's active site, and computational algorithms can then suggest modifications or additions to optimize interactions with the surrounding protein environment. The introduction of fluorine is a key strategy in rational drug design to modulate properties like binding affinity and metabolic stability. rsc.orgrsc.org Therefore, the 3-fluorobenzamide (B1676559) fragment is a valuable building block in de novo strategies aimed at creating novel, potent, and selective inhibitors.

Preclinical Biological Evaluation of 3 Fluoro N Hydroxybenzamide Analogues

In Vitro Enzyme Inhibition Assays

The primary molecular targets for N-hydroxybenzamide derivatives are histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. ekb.eg The inhibitory activity of 3-fluoro-N-hydroxybenzamide and its analogues against these enzymes is a critical first step in their preclinical evaluation. The introduction of a fluorine atom can significantly influence potency and selectivity towards specific HDAC isoforms. nih.gov

In a direct comparison, the inhibitory concentrations (IC50) of N-hydroxybenzamide and its 3-fluoro analogue were measured against HDAC1 and HDAC6. The this compound showed a notable increase in selectivity for HDAC6. Specifically, its IC50 for HDAC1 was 29.4 μM, while for HDAC6 it was 0.453 μM, resulting in a selectivity index of 65, a significant improvement over the parent N-hydroxybenzamide. nih.gov

Further studies on more complex fluorinated N-hydroxybenzamide analogues have demonstrated potent inhibition of various HDAC isoforms. For instance, novel quinazoline-triazole based N-hydroxybenzamides, including 6-fluoro and 7-fluoro substituted analogues, have been evaluated for their HDAC inhibitory activity using nuclear extracts from HeLa cells. nih.govresearchgate.net The 6-fluoro derivative (Compound 7e) was found to be more potent than its 7-fluoro counterpart (Compound 7f). nih.govresearchgate.net Another series of benzamide-based inhibitors also showed potent activity, with some compounds exhibiting moderate selectivity for HDAC1 or dual selectivity for HDAC1/3. nih.gov

| Compound | HDAC1 IC50 (μM) | HDAC6 IC50 (μM) | Selectivity Index (HDAC1/HDAC6) | Reference |

|---|---|---|---|---|

| N-hydroxybenzamide | 25.4 | 1.34 | 19 | nih.gov |

| This compound | 29.4 | 0.453 | 65 | nih.gov |

| Compound 7e (6-Fluoro analogue) | Reported as more potent than 7f | nih.govresearchgate.net | ||

| Compound 7h (7-Bromo analogue) | 0.142 (Total HDACs) | N/A | N/A | nih.govresearchgate.net |

| Compound 11a | Exhibited moderate selectivity against HDAC1 | nih.gov |

Cell-Based Phenotypic Screening (e.g., anti-proliferative activity in cancer cell lines)

Following the confirmation of enzymatic activity, the next step is to assess the effects of these compounds on cancer cells. Anti-proliferative assays determine the ability of a compound to inhibit the growth of various cancer cell lines, providing crucial information about its potential as an anticancer agent.

Analogues of N-hydroxybenzamide have demonstrated significant anti-proliferative activity against various hematological cancer cell lines. A new series of N-hydroxycinnamamide derivatives, closely related to N-hydroxybenzamides, were shown to suppress proliferation in THP-1 monocytic leukemia cells. nih.gov In another study, a benzamide-based HDAC inhibitor, compound 11a, showed potent anti-proliferative activity against the U937 human leukemia cell line. nih.gov Other studies have utilized human leukemia K562 and HL-60 cells to evaluate the inhibitory activity of novel benzamide (B126) derivatives. acs.orgnih.gov

| Compound Type | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| N-hydroxycinnamamide derivatives | THP-1 | Monocytic Leukemia | Inhibited cell growth and affected cell-cycle progression | nih.gov |

| Compound 11a (Benzamide derivative) | U937 | Histiocytic Lymphoma | Potent antiproliferative activity | nih.gov |

| Benzamide derivatives | K562 | Chronic Myelogenous Leukemia | Used for evaluating HDAC inhibitory activity | acs.org |

| Arylpropyl Sulfonamides | HL-60 | Promyelocytic Leukemia | Cytotoxicity evaluated (IC50 values reported) | nih.gov |

The evaluation of N-hydroxybenzamide analogues extends to a broad range of solid tumor cell lines. Novel quinazoline-triazole-based N-hydroxybenzamides were tested for cytotoxicity against SW620 (colon cancer) and MDA-MB-231 (breast cancer) cell lines, with some derivatives showing higher toxicity to cancer cells than to normal human lung fibroblasts (MRC-5). nih.govresearchgate.net Another study reported the anti-proliferative activity of a benzamide-based inhibitor, compound 11a, against the HCT116 colon cancer cell line. nih.gov Furthermore, the N-hydroxybenzamide derivative CRA-024781 has also been studied in colorectal xenograft models, implying activity against colon cancer cells. aacrjournals.org Other research has demonstrated the anti-proliferative effects of benzamide derivatives in A549 lung cancer cells and SMMC7721 hepatocellular carcinoma cells. researchgate.net

| Compound Type | Cell Line | Cancer Type | Reported IC50 (μM) | Reference |

|---|---|---|---|---|

| Quinazoline-triazole N-hydroxybenzamides (e.g., 7d) | SW620 | Colon Carcinoma | Potent cytotoxicity reported | nih.govresearchgate.net |

| Quinazoline-triazole N-hydroxybenzamides (e.g., 7d) | MDA-MB-231 | Breast Adenocarcinoma | Potent cytotoxicity reported | nih.govresearchgate.net |

| Compound 11a (Benzamide derivative) | HCT116 | Colorectal Carcinoma | Potent antiproliferative activity | nih.gov |

| Compound 8u (o-aminobenzamide derivative) | A549 | Lung Carcinoma | 0.165 | researchgate.net |

| Arylpropyl Sulfonamides (e.g., compound 15) | PC-3 | Prostate Adenocarcinoma | 29.2 | nih.gov |

Mechanistic Cell-Based Assays (e.g., Histone Acetylation Markers, Alpha-Tubulin Acetylation)

To confirm that the observed anti-proliferative effects are due to the intended mechanism of action—HDAC inhibition—mechanistic assays are performed. These assays typically measure the levels of acetylated proteins within the cell after treatment with the compound. An increase in the acetylation of known HDAC substrates, such as histones and α-tubulin, provides strong evidence of target engagement.

Treatment of cancer cells with N-hydroxybenzamide and related analogues has been shown to increase the acetylation of histones H2a, H2b, H3, and H4. nih.gov For example, the benzamide derivative MS-275 was found to increase the acetylation of histones H3 and H4 in colon cancer cell lines. researchgate.net Western blot analysis is a common technique used to visualize these changes. Studies have confirmed that potent benzamide-based HDAC inhibitors lead to the accumulation of acetylated histones in treated cells. researchgate.netresearchgate.net This hyperacetylation alters chromatin structure and gene expression, leading to outcomes like cell cycle arrest and apoptosis. aacrjournals.orgresearchgate.net

In Vivo Efficacy Studies in Preclinical Animal Models (e.g., Xenograft Models)

The final stage of preclinical evaluation involves testing the compound's efficacy in living organisms. Animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, are the standard for assessing the in vivo anti-tumor activity of novel drug candidates.

Several N-hydroxybenzamide analogues have demonstrated significant anti-tumor activity in vivo. One study found that an inhibitor with a 6-amino-2-naphthylcarbonyl group exhibited a maximal 185% of survival rate (%T/C) in a P388 cell-inoculated mouse model. nih.gov A novel benzamide-based HDAC inhibitor, compound 11a, displayed potent oral antitumor activity in both a hematological tumor (U937) xenograft model and a solid tumor (HCT116) xenograft model, with no obvious toxicity. nih.gov Similarly, the N-hydroxy-benzamide CRA-024781 showed efficacy in colorectal xenograft models. aacrjournals.org Another fluorinated benzamide, FNA, was also effective at inhibiting tumor growth in a xenograft model, achieving a tumor growth inhibition (TGI) of 48.89%. nih.gov These studies are crucial as they provide an initial assessment of a compound's therapeutic potential in a complex biological system.

Advanced Derivatives and Future Research Directions

Development of Multi-Target Directed Ligands Incorporating N-Hydroxybenzamide Moieties

The complexity of diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways, has driven a shift from the traditional "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). researchgate.netnih.gov MTDLs are single chemical entities designed to modulate several biological targets simultaneously, offering the potential for enhanced therapeutic efficacy, reduced drug-drug interactions, and a better strategy to overcome drug resistance. researchgate.netmdpi.com

The N-hydroxybenzamide scaffold is a key component in the design of MTDLs that aim to combine HDAC inhibition with the modulation of other critical cellular targets. Drug resistance to HDAC inhibitors can emerge through the activation of pro-survival pathways, such as those involving Akt kinase. mdpi.com To counteract this, researchers have designed dual inhibitors. For example, combining an HDAC inhibitor with a Focal Adhesion Kinase (FAK) inhibitor can lead to the suppression of Akt, creating a synergistic anticancer effect. mdpi.com

Several dual-target HDAC inhibitors incorporating hydroxamic acid or benzamide (B126) moieties have reached clinical trials, demonstrating the viability of this approach. mdpi.com These agents combine HDAC inhibition with the targeting of other key cancer-related proteins, including kinases and growth factor receptors. The N-hydroxybenzamide group typically serves as the zinc-binding group (ZBG) for the HDAC target, while other parts of the molecule are engineered to interact with the second target. mdpi.comdovepress.com This strategy is not limited to cancer; in Alzheimer's disease research, MTDLs are being developed to simultaneously target HDACs and other factors involved in the disease's progression, such as β-amyloid aggregation or neuroinflammation. researchgate.net

Table 1: Examples of Multi-Target Directed Ligand Strategies Involving HDAC Inhibition

| Dual-Target Combination | Therapeutic Rationale | Example Compounds/Classes in Trials |

| HDAC & PI3K | To simultaneously block epigenetic and key signaling pathways in cancer. | CUDC-907 |

| HDAC & LSD1 | To target multiple epigenetic regulators for a synergistic effect. | 4SC-202 |

| HDAC & EGFR/HER2 | To combine epigenetic therapy with growth factor receptor blockade. | CUDC-101 |

| HDAC & Alkylating Agent | To merge epigenetic modulation with DNA-damaging effects. | Tinostamustine |

Exploration of Novel Therapeutic Areas Beyond Current Applications

While HDAC inhibitors based on the N-hydroxybenzamide scaffold are well-established in oncology, their profound effects on gene expression and protein function open up possibilities in a wide range of other diseases.

Infectious Diseases : HDACs play a crucial role in the lifecycle of many viruses. mdpi.com HDAC inhibitors (HDACis) are being explored as antiviral agents through several mechanisms. They can reactivate latent viruses, such as HIV, making them visible to the immune system and susceptible to other drugs. mdpi.com In the context of SARS-CoV-2, HDACis have been shown to prevent viral entry by regulating the expression of the ACE2 receptor. researchgate.netdovepress.com The role of HDACis in bacterial infections is more complex, with some studies indicating they may impair the antimicrobial defenses of macrophages. nih.gov

Inflammatory and Autoimmune Diseases : N-hydroxybenzamide and related benzamide compounds possess significant anti-inflammatory and immunomodulatory properties. nih.govunimi.it HDAC inhibitors can regulate the production of pro-inflammatory cytokines like IL-6 and TNF-α and influence the differentiation and function of key immune cells, including T-cells and dendritic cells. nih.govdovepress.com This has led to their investigation for treating autoimmune conditions such as systemic lupus erythematosus and colitis, as well as for mitigating the severe inflammatory response (cytokine storm) associated with critical illnesses like COVID-19. dovepress.com

Cardiovascular Disease : Chronic inflammation is a key driver of cardiovascular diseases like atherosclerosis. flemingcollege.ca Compounds related to N-hydroxybenzamide, such as various hydroxybenzoic acids, have demonstrated the potential to ameliorate cardiovascular issues by reducing oxidative stress and inflammation. mdpi.com For example, gentisic acid, a dihydroxybenzoic acid, can inhibit prostaglandin (B15479496) formation and the oxidation of low-density lipoprotein, both of which are processes involved in atherogenesis. mdpi.com This suggests that targeting inflammation with compounds from this chemical class could be a viable strategy for cardiovascular protection.

Challenges and Opportunities in the Translational Research of N-hydroxybenzamide Inhibitors

Despite their therapeutic promise, the translation of N-hydroxybenzamide-based inhibitors from the laboratory to the clinic is fraught with challenges. However, these challenges also create significant opportunities for innovation in drug design and development.

Challenges:

Poor Pharmacokinetics and Metabolic Instability : The hydroxamic acid group, while being an excellent zinc-chelator, often confers poor pharmacokinetic (PK) properties. dovepress.comacs.org These inhibitors can suffer from rapid metabolic clearance, low bioavailability, and potential genotoxicity, limiting their effectiveness and safety in vivo. acs.org

Lack of Isoform Selectivity : Many first-generation HDAC inhibitors were pan-inhibitors, meaning they inhibited multiple HDAC isoforms. This lack of selectivity can lead to off-target effects and significant toxicity, which has been a reason for the failure of some clinical trials. researchgate.netnih.gov

Limited Efficacy as Monotherapy : In some cancers, HDAC inhibitors have shown limited efficacy when used as single agents, necessitating their use in combination therapies. researchgate.net

Opportunities:

Scaffold Optimization : There is a substantial opportunity to improve the drug-like properties of N-hydroxybenzamide inhibitors. Modifying the "cap group" and linker regions of the molecule can significantly enhance PK profiles, solubility, and isoform selectivity without sacrificing potency. acs.org

Development of Alternative Zinc-Binding Groups : To overcome the liabilities of the hydroxamic acid moiety, researchers are actively exploring alternative ZBGs. Groups like ortho-aminoanilides, mercaptoacetamides, and hydrazides have shown promise in creating inhibitors with improved metabolic stability, different selectivity profiles, and longer residence times in the enzyme's active site. mdpi.com

Rational, Structure-Based Design : Advances in structural biology allow for the rational design of inhibitors that target unique sub-pockets within the active sites of specific HDAC isoforms. This approach is key to developing highly selective inhibitors with fewer off-target effects. mdpi.com

Novel Therapeutic Modalities : As discussed, integrating N-hydroxybenzamide pharmacophores into MTDLs and PROTACs represents a major opportunity. These next-generation therapeutics leverage the potent HDAC-binding properties of the moiety while offering more sophisticated mechanisms of action to tackle complex diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.